2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core, a piperazine ring, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of cyclopropyl groups and subsequent functionalization to introduce the ethan-1-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a carbonyl compound.
Reduction: Reduction of the pyrazolo[1,5-a]pyrazine core to form dihydropyrazolo derivatives.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazolo derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to inhibit certain enzymes, potentially leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a cyclopropyl group.
2-(piperazin-1-yl)ethan-1-ol: Lacks the pyrazolo[1,5-a]pyrazine core.
Uniqueness
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol is unique due to its combination of a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and a piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c21-10-9-18-5-7-19(8-6-18)15-14-11-13(12-1-2-12)17-20(14)4-3-16-15/h3-4,11-12,21H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHMEKFLFQNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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